N-(1,3-benzodioxol-5-yl)-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClN3O5S and its molecular weight is 469.9. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Activities
- Research on derivatives of N-substituted benzothiazole acetamides, including similar chemical structures, has demonstrated considerable anticancer activity against various cancer cell lines. Compounds synthesized with benzothiazole derivatives have shown promising results in in vitro antitumor evaluations, highlighting their potential in developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Dual Inhibitors for PI3K/mTOR
- The investigation into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the synthesis of compounds that demonstrate potent inhibition of these kinases, crucial for cellular growth and metabolism. This research indicates the potential for developing targeted therapies for diseases where PI3K/mTOR pathways are deregulated (Stec et al., 2011).
Anticonvulsant Evaluation
- The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been conducted, showing significant anticonvulsant activity. These studies underline the potential of benzothiazole acetamide derivatives in the development of new anticonvulsant drugs (Nath et al., 2021).
Anti-inflammatory Activity
- Novel derivatives of N-substituted benzothiazole acetamides have been synthesized and evaluated for their anti-inflammatory activities. Certain compounds in this category have demonstrated significant anti-inflammatory effects, suggesting their utility in designing anti-inflammatory agents (Sunder & Maleraju, 2013).
Src Kinase Inhibition and Antioxidant Properties
- Derivatives containing the benzothiazole acetamide structure have been explored for their Src kinase inhibitory activities and antioxidant properties. These findings indicate the potential application of such compounds in the treatment of diseases associated with oxidative stress and aberrant Src kinase activity (Fallah-Tafti et al., 2011; Ahmad et al., 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O5S/c23-15-6-9-20-17(10-15)22(14-4-2-1-3-5-14)25-26(32(20,28)29)12-21(27)24-16-7-8-18-19(11-16)31-13-30-18/h1-11H,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFYIPTUWNZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(C4=C(S3(=O)=O)C=CC(=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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